molecular formula C18H23Cl2N5O3S B4356336 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide CAS No. 7167-38-6

2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide

Cat. No.: B4356336
CAS No.: 7167-38-6
M. Wt: 460.4 g/mol
InChI Key: HYMOBOGUQNRVFF-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorobenzenesulfonamide core with an N,N-dimethyl substitution on the sulfonamide nitrogen. A piperazine moiety is attached via a carbonyl group at the 5-position of the benzene ring, further functionalized with a (1-methylpyrazol-4-yl)methyl group. This structure combines a sulfonamide backbone—common in enzyme inhibitors—with a piperazine-pyrazole hybrid, which may enhance target binding or pharmacokinetic properties.

Properties

IUPAC Name

2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N5O3S/c1-22(2)29(27,28)17-8-14(15(19)9-16(17)20)18(26)25-6-4-24(5-7-25)12-13-10-21-23(3)11-13/h8-11H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMOBOGUQNRVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412611
Record name 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-38-6
Record name 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2,4-dichlorobenzenesulfonyl chloride with N,N-dimethylamine under basic conditions to form 2,4-dichloro-N,N-dimethylbenzenesulfonamide.

    Introduction of the piperazinyl group: The benzenesulfonamide intermediate is then reacted with 1-(1-methyl-1H-pyrazol-4-yl)methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The pyrazolyl and piperazinyl groups can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name/ID Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzenesulfonamide 2,4-dichloro, N,N-dimethyl, piperazine-(1-methylpyrazol-4-yl)methyl Not explicitly stated (inferred: potential enzyme/receptor interaction) N/A
N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (11) Benzenesulfonamide Carbamimidoyl, (3,5-dimethylpyrazol-4-ylidene)methylamino High yield (90%), IR-confirmed NH/CN groups; activity not specified
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides (1–9) Benzenesulfonamide Pyrazoline-linked 4-hydroxyphenyl and aryl groups Carbonic anhydrase inhibition, cytotoxicity (varies with substituents)
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Piperazine Chloro-dithiolone rings Pharmacological properties (unspecified); synthetic focus
3-(4-([1,1'-Biphenyl]-2-yl)piperazine-1-carbonyl)-N-(4-butylphenyl)benzenesulfonamide Benzenesulfonamide Biphenyl-piperazine, 4-butylphenyl Structural analog with enhanced lipophilicity; target not specified
N-(4-Chlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide Benzenesulfonamide Pyrazole-carboxamide, 2,4-dichlorobenzyl Antibacterial/antimycobacterial activity (79.3% yield)

Key Structural and Functional Insights:

Core Flexibility :

  • The benzenesulfonamide core is versatile, accommodating substitutions like pyrazoles (target compound, ), pyrazolines (), or biphenyl-piperazines (). Dichloro substitutions (target compound, ) may enhance electrophilic interactions with targets.

Piperazine Modifications :

  • Piperazine in the target compound is linked to a methylpyrazole, differing from dithiolone () or biphenyl () derivatives. Piperazine often improves solubility or serves as a spacer for target engagement.

Biological Activity Trends :

  • Pyrazole-containing sulfonamides (e.g., ) show antibacterial activity, while pyrazoline derivatives () inhibit carbonic anhydrase. The target compound’s methylpyrazole-piperazine hybrid may combine these traits, though empirical data are needed.

Synthetic Yields :

  • High yields (e.g., 90% for compound 11 ) are common in benzenesulfonamide syntheses, suggesting the target compound could be feasibly produced with optimized protocols.

Biological Activity

The compound 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{17}H_{22}Cl_{2}N_{4}O_{3}S
  • Molecular Weight : 426.35 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of the piperazine and pyrazole moieties suggests potential interactions with various biological targets.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal activity. A study demonstrated that derivatives of pyrazole can effectively inhibit the growth of various phytopathogenic fungi, particularly from the classes Ascomycetes and Basidiomycetes . The mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymatic pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of piperazine derivatives. For instance, compounds with a similar structure have shown promising results in inhibiting tumor cell proliferation by interfering with tubulin dynamics, leading to apoptosis in cancer cells . In vitro studies revealed that specific derivatives exhibited IC50 values ranging from 34 to 39 µM against various cancer cell lines, suggesting a strong potential for further development .

Case Studies

  • Fungal Inhibition Study : A series of experiments were conducted to evaluate the antifungal efficacy of the compound against Botrytis cinerea. Results showed a significant reduction in fungal biomass at concentrations as low as 10 µg/mL, indicating that the compound could serve as an effective fungicide in agricultural applications .
  • Anticancer Activity Assessment : In a comparative study against established chemotherapeutics, the compound demonstrated a higher efficacy than standard treatments like doxorubicin in inhibiting breast cancer cell lines (MDA-MB 231) by approximately 30% more than the control group at similar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis in fungi.
  • Disruption of Cell Membrane Integrity : The pyrazole moiety can integrate into lipid bilayers, causing membrane destabilization.
  • Interference with Microtubule Dynamics : The piperazine structure interacts with tubulin, preventing proper mitotic spindle formation during cell division.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what purification methods are recommended?

  • Synthesis Routes : The compound’s core structure involves a piperazine ring linked to a benzenesulfonamide group and a pyrazole-methyl substituent. A common approach involves:

  • Step 1 : Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions (e.g., reacting 1-(2,4-dichlorophenyl)piperazine with a sulfonamide precursor) .
  • Step 2 : Introduction of the 1-methylpyrazole-4-ylmethyl group via alkylation or reductive amination under inert conditions .
    • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is effective for isolating intermediates, while recrystallization from ethanol or acetonitrile improves final product purity .

Q. How are spectroscopic techniques employed to confirm the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing chloro and methyl groups on the benzene ring) and piperazine connectivity. For example, methyl groups on the sulfonamide nitrogen appear as singlets at ~3.0 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the dichlorophenyl and pyrazole-methyl moieties .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Target Identification : Screen against dopamine D3 receptors (due to structural similarity to piperazine-based ligands) using radioligand binding assays .
  • Enzyme Inhibition : Test for aminopeptidase N or tyrosinase inhibition (common targets for pyrazole-sulfonamide hybrids) via spectrophotometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction yields be optimized during piperazine functionalization, particularly with sterically hindered intermediates?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Catalysis : Employ coupling agents like HATU or EDC to facilitate amide bond formation between the piperazine and sulfonamide groups .
  • Temperature Control : Maintain reflux conditions (80–100°C) for 6–8 hours to overcome steric hindrance in alkylation steps .

Q. How should discrepancies between computational docking predictions and experimental bioactivity data be resolved?

  • Data Validation : Re-evaluate docking parameters (e.g., ligand protonation states, receptor flexibility) using molecular dynamics simulations .
  • Experimental Replication : Conduct dose-response assays (e.g., IC50 determination) to confirm activity trends. For example, if docking suggests high affinity for dopamine receptors but in vitro assays show weak binding, assess membrane permeability via PAMPA assays .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance target engagement, guided by SAR studies .

Q. What strategies mitigate regioselectivity challenges during sulfonamide functionalization?

  • Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to direct sulfonylation to the benzene ring .
  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions on the benzenesulfonamide, enabling selective halogenation or alkylation .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically controlled products over byproducts .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) meticulously, as minor variations can drastically alter yields in multi-step syntheses .
  • Data Interpretation : Cross-validate spectroscopic data with computational tools (e.g., DFT calculations) to resolve ambiguities in peak assignments .
  • Biological Assay Design : Include positive controls (e.g., known inhibitors for enzyme assays) and account for solvent effects (e.g., DMSO tolerance in cell-based assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide

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